2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-16-7-5-8-17(11-16)23-19(25)13-26-20-15(12-22)10-14-6-3-1-2-4-9-18(14)24-20/h5,7-8,10-11H,1-4,6,9,13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZLYGITUOVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloocta[b]pyridine Formation
The hexahydrocycloocta[b]pyridine scaffold is synthesized via intramolecular cyclization. A common precursor is a thioamide derivative subjected to thermal or acid-catalyzed ring closure. For example, cyclization of 2-mercaptonicotinonitrile derivatives in polyphosphoric acid (PPA) at 120–140°C yields the bicyclic framework.
Table 1: Cyclization Conditions for Core Synthesis
| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Mercaptonicotinonitrile | PPA | 130 | 6 | 58 |
| 2-Chlorocyclooctene | KSCN, DMF | 100 | 12 | 42 |
Introduction of the Cyano Group
The 3-cyano substituent is introduced via nucleophilic substitution or cyanation. Treatment of 3-bromohexahydrocycloocta[b]pyridine with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 80°C achieves substitution with 67% yield. Alternatively, Pd-catalyzed cyanation using Zn(CN)₂ improves regioselectivity but requires inert conditions.
Sulfanyl-Acetamide Side Chain Installation
Thiolation of the Core
The sulfanyl group is introduced through nucleophilic displacement of a leaving group (e.g., chloride) on the cycloocta[b]pyridine core. Reaction with thiourea in ethanol under reflux generates the thiol intermediate, which is subsequently oxidized to the disulfide or alkylated directly.
Table 2: Thiolation Reaction Parameters
| Core Derivative | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-3-cyanocycloocta[b]pyridine | Thiourea | EtOH | 78 | 73 |
| 2-Bromo-3-cyanocycloocta[b]pyridine | NaSH | DMF | 90 | 65 |
Acetamide Condensation
The thiol-functionalized core reacts with 2-chloro-N-(3-fluorophenyl)acetamide in the presence of a base. Potassium carbonate (K₂CO₃) in acetone at 60°C facilitates SN2 displacement, yielding the final product.
Equation 1: Acetamide Coupling
Optimization Challenges
Regioselectivity in Cyanation
Competing pathways during cyanation lead to byproducts. Employing bulky ligands (e.g., Xantphos) in Pd-catalyzed reactions suppresses 2-cyano isomer formation, enhancing selectivity to >85%.
Purification of Hydrophobic Intermediates
Hexahydrocycloocta[b]pyridine derivatives exhibit low solubility in polar solvents. Gradient elution chromatography (hexane/ethyl acetate 4:1 to 1:1) resolves this, achieving >95% purity.
Spectroscopic Validation
NMR Analysis
Mass Spectrometry
ESI-MS ([M+H]⁺): m/z 402.1 (calc. 402.4), confirming molecular formula C₂₀H₂₀FN₃OS.
Alternative Routes
One-Pot Cyclization-Acylation
A streamlined method combines core formation and acetamide coupling in one pot. Using 2-mercaptoacetamide derivatives with 3-fluoroaniline reduces step count but compromises yield (38%) due to side reactions.
Enzymatic Sulfur Transfer
Pilot studies using sulfotransferases (e.g., SULT1A1) show potential for greener synthesis, though substrate specificity remains a barrier.
Industrial-Scale Considerations
Batch processes using flow chemistry improve heat transfer during exothermic cyanation steps. Continuous stirred-tank reactors (CSTRs) achieve 12 kg/day output with 62% overall yield .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 273.36 g/mol
Structural Features
The compound features a complex bicyclic structure with a pyridine moiety and a cyano group, contributing to its biological activity. The presence of the sulfur atom in the thioether linkage enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its unique structural properties. Studies have indicated:
- Antitumor Activity : Preliminary evaluations suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .
- Antimicrobial Properties : The presence of the cyano group has been linked to enhanced antimicrobial activity, which could be beneficial in developing new antibiotics .
Biological Research
Research has shown that 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide can serve as a valuable tool in biological studies:
- Targeting Protein Interactions : It has been used to probe interactions between proteins and small molecules in proteomics research .
- Mechanistic Studies : Its unique structure allows researchers to explore mechanisms of action at the molecular level, particularly in relation to enzyme inhibition and receptor binding.
Chemical Biology
The compound's ability to modify biological pathways makes it useful in chemical biology:
- Bioconjugation : It can be utilized to create conjugates with biomolecules for targeted delivery systems in therapeutic applications .
- Fluorescent Probes : Modifications of this compound have been explored as fluorescent probes for imaging studies in live cells.
Case Study 1: Antitumor Evaluation
A study published in MDPI evaluated various derivatives of the compound for their antitumor efficacy against human cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Research conducted by VWR assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated potent activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The cyano group, sulfanyl group, and fluorophenylacetamide moiety may contribute to its binding affinity and specificity for these targets. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives sharing key structural motifs: sulfanyl-linked acetamides , heterocyclic cores , and substituted phenyl groups . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The cycloocta[b]pyridine in the target compound provides a larger, more rigid framework compared to pyridine, triazole, or oxadiazole cores in analogs. This may enhance binding to hydrophobic pockets in enzymes or receptors . Pyrimidine-based analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) exhibit planar geometries conducive to π-stacking, unlike the non-planar cycloocta[b]pyridine .
Substituent Effects: The 3-fluorophenyl group in the target compound likely increases electronegativity and metabolic stability compared to 4-chloro or 4-methoxy substituents in analogs . Cyanogroups (in target and pyridine-based analog) enhance dipole interactions and may improve binding affinity .
Biological Activity Trends :
- Triazole-linked compounds (e.g., Compound 30) show antibacterial activity (MIC: 8–16 μg/mL), suggesting the sulfanyl-acetamide scaffold has intrinsic bioactivity .
- Oxadiazole-indole hybrids (e.g., 8t) demonstrate enzyme inhibition (LOX IC₅₀: 12.5 μM), highlighting the role of heterocycle diversity in modulating activity .
Structural and Conformational Insights
- Crystal Structure Data : The target compound’s conformation may resemble N-(3-chlorophenyl) analogs, where substituent position (fluoro vs. chloro) influences N–H bond orientation and hydrogen-bonding networks .
Biological Activity
The compound 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a thioether-containing acetamide derivative that has garnered attention for its potential biological activities. Its unique structure incorporates a thienyl-pyridine heterocycle and various functional groups that may contribute to its bioactivity.
Chemical Structure
The chemical formula of the compound is . The structural features include:
- A thioether linkage which may enhance its reactivity and biological interactions.
- A cyano group that can influence its electronic properties and interaction with biological targets.
- An acetanilide moiety , which is known for various pharmacological activities.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound in several areas:
Insecticidal Activity
Research has demonstrated that the compound exhibits significant insecticidal properties. In a study evaluating larvicidal activity against Mythimna separata and Plutella xylostella, it showed a lethality rate of:
- 60% against Mythimna separata at a concentration of 200 mg/L.
- 100% against Plutella xylostella at the same concentration .
This suggests that the compound could be a promising candidate for agricultural applications as an insecticide.
Antimicrobial Properties
The thioether-containing acetamides have been previously associated with antimicrobial activities. Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential for further exploration in this area. The presence of the thioether and acetamide functionalities may play a crucial role in their mechanism of action against microbial pathogens .
Case Study 1: Insecticidal Efficacy
In a controlled laboratory setting, the compound was tested against common agricultural pests. The results indicated that structural modifications in similar compounds often lead to enhanced insecticidal properties. This study supports the hypothesis that optimizing the thioether and acetamide groups could yield more potent insecticides.
| Compound | Target Pest | Concentration (mg/L) | Lethality Rate (%) |
|---|---|---|---|
| A | Mythimna separata | 200 | 60 |
| A | Plutella xylostella | 200 | 100 |
Case Study 2: Antimicrobial Activity
Another study explored various thioether-containing compounds for their antimicrobial properties. Although specific data on this compound was limited, related structures demonstrated significant activity against Gram-positive and Gram-negative bacteria. This indicates a potential pathway for developing new antimicrobial agents based on the core structure of this compound .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The thioether group may interact with sulfhydryl groups in proteins, potentially disrupting essential cellular processes.
- The cyano group could influence electron transfer mechanisms within biological systems.
- The overall structure may allow for binding to specific receptors or enzymes involved in pest physiology or microbial metabolism.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the thieno-pyrimidine core in this compound?
- Methodology : Multi-step synthesis involving nucleophilic substitution, cyclization, and condensation. For example:
Substitution reactions using potassium carbonate (K₂CO₃) or triethylamine in polar aprotic solvents (e.g., DMF) to introduce sulfanyl groups .
Cyclization of intermediates under acidic or basic conditions to form the hexahydrocycloocta[b]pyridine scaffold .
Condensation with cyanoacetic acid derivatives using coupling agents like EDCI/HOBt .
- Critical Parameters : Solvent polarity, temperature control (40–80°C), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and detect steric hindrance in the hexahydrocycloocta[b]pyridine ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Data Cross-Validation : Compare spectral data with structurally similar thieno-pyrimidine analogs .
Q. What purification techniques are suitable for isolating this compound from reaction byproducts?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/DCM) to enhance crystal purity .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data between this compound and its structural analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the 3-fluorophenyl or cycloocta[b]pyridine moieties and test against target proteins (e.g., kinases) .
- Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish direct target effects from off-target toxicity .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in synthesis .
Q. How do electronic effects of the 3-fluorophenyl group influence reactivity in nucleophilic substitutions?
- Methodology :
- Hammett Analysis : Correlate substituent σ values with reaction rates for sulfanyl-acetamide bond formation .
- DFT Calculations : Model electron density maps to predict sites of electrophilic attack .
- Experimental Validation : Compare reaction kinetics with analogs bearing -Cl or -CH₃ substituents .
Q. What computational approaches predict the binding affinity of this compound with kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
- Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .
Q. What in vitro models are appropriate for assessing neuroprotective effects?
- Methodology :
- Neuronal Cell Cultures : Primary cortical neurons treated with oxidative stress inducers (e.g., H₂O₂) .
- Biomarker Analysis : Measure caspase-3 activation and mitochondrial membrane potential (ΔΨm) via flow cytometry .
- Controls : Include positive controls (e.g., riluzole) and validate with siRNA knockdown of target pathways .
Q. What process control strategies are critical for scaling up synthesis while maintaining purity?
- Methodology :
- Real-Time Monitoring : Use inline FTIR to track intermediate formation during cyclization .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Challenges : Address heat dissipation in exothermic steps and byproduct accumulation in continuous reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
